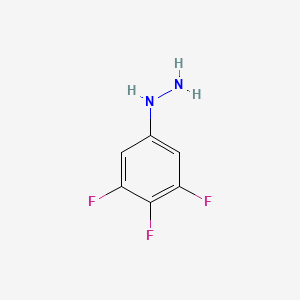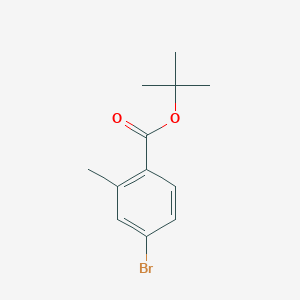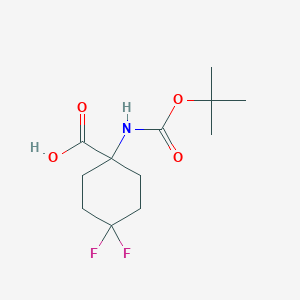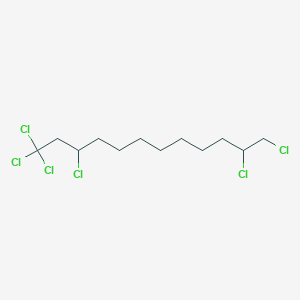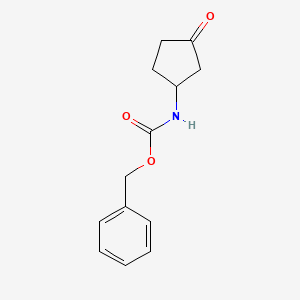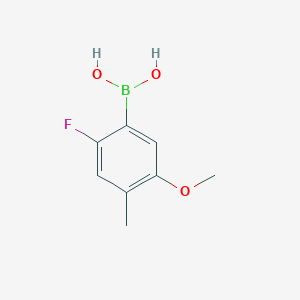
(2-Fluor-5-Methoxy-4-methylphenyl)boronsäure
Übersicht
Beschreibung
“(2-Fluoro-5-methoxy-4-methylphenyl)boronic acid” is a boronic acid derivative with a molecular weight of 183.97 .
Molecular Structure Analysis
The InChI code for “(2-Fluoro-5-methoxy-4-methylphenyl)boronic acid” is1S/C8H10BFO3/c1-5-3-6 (9 (11)12)7 (10)4-8 (5)13-2/h3-4,11-12H,1-2H3 . This indicates the molecular structure of the compound. Physical and Chemical Properties Analysis
“(2-Fluoro-5-methoxy-4-methylphenyl)boronic acid” is a solid substance . It has a molecular weight of 183.97 .Wissenschaftliche Forschungsanwendungen
Suzuki-Miyaura-Kreuzkupplungsreaktionen
Boronsäuren werden häufig in Suzuki-Miyaura-Kreuzkupplungsreaktionen eingesetzt . Diese Reaktion ist eine Art palladiumkatalysierter Kreuzkupplungsreaktion, die zur Synthese von Kohlenstoff-Kohlenstoff-Bindungen verwendet wird. Im Fall von (2-Fluor-5-Methoxy-4-methylphenyl)boronsäure könnte sie möglicherweise als Kupplungspartner mit verschiedenen Arten von organischen Halogeniden oder Pseudohalogeniden verwendet werden.
Synthese von Biarylverbindungen
Die Suzuki-Miyaura-Kreuzkupplungsreaktion ist besonders nützlich für die Synthese von Biarylverbindungen . Diese Verbindungen sind in einer Vielzahl von Bereichen wichtig, einschließlich Pharmazeutika und Materialwissenschaften.
Friedel-Crafts-Alkylierung
Boronsäuren können auch an Friedel-Crafts-Alkylierungen teilnehmen . Diese Reaktion beinhaltet die Substitution eines aromatischen Rings durch eine Alkylgruppe, die möglicherweise verwendet werden könnte, um das (2-Fluor-5-Methoxy-4-methylphenyl)boronsäuremolekül zu modifizieren.
Synthese von Diarylquecksilbersalzen
Boronsäuren können zur Herstellung von homoleptischen Diarylquecksilbersalzen verwendet werden . Diese Verbindungen finden Anwendung in der Synthese organischer Verbindungen und Materialien.
Synthese von molekularen Schaltern
Boronsäuren können zur Synthese von 9,10-Diarylanthracenen verwendet werden, die als molekulare Schalter verwendet werden . Diese Schalter können ihre physikalischen oder chemischen Eigenschaften als Reaktion auf bestimmte Reize verändern, wodurch sie für die Entwicklung von Sensoren und anderen Geräten nützlich sind.
Kreuzkupplung mit Carbazolyl- oder Arylhalogeniden
Boronsäuren können Kreuzkupplungsreaktionen mit Carbazolyl- oder Arylhalogeniden eingehen . Dies kann verwendet werden, um eine große Bandbreite an organischen Verbindungen mit verschiedenen Eigenschaften zu erzeugen.
Safety and Hazards
Wirkmechanismus
Target of Action
Boronic acids, in general, are known to be involved in suzuki–miyaura cross-coupling reactions .
Mode of Action
In the context of Suzuki–Miyaura cross-coupling reactions, (2-Fluoro-5-methoxy-4-methylphenyl)boronic acid would interact with its targets through a process called transmetalation . This process involves the transfer of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction is a key biochemical pathway involving (2-Fluoro-5-methoxy-4-methylphenyl)boronic acid . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
The compound’s stability and reactivity in suzuki–miyaura cross-coupling reactions suggest potential bioavailability .
Result of Action
The result of the action of (2-Fluoro-5-methoxy-4-methylphenyl)boronic acid in Suzuki–Miyaura cross-coupling reactions is the formation of new carbon-carbon bonds . This is a crucial step in the synthesis of complex organic compounds .
Action Environment
The action of (2-Fluoro-5-methoxy-4-methylphenyl)boronic acid is influenced by the reaction conditions of the Suzuki–Miyaura cross-coupling . This reaction is known for its mild and functional group tolerant conditions, suggesting that the compound’s action, efficacy, and stability could be influenced by various environmental factors .
Eigenschaften
IUPAC Name |
(2-fluoro-5-methoxy-4-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BFO3/c1-5-3-7(10)6(9(11)12)4-8(5)13-2/h3-4,11-12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCUJJSKVWGCGGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1F)C)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1442137.png)

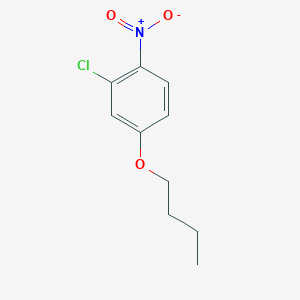
![Benzo[1,3]dioxol-4-ylmethyl-hydrazine](/img/structure/B1442142.png)
